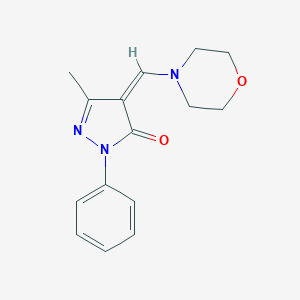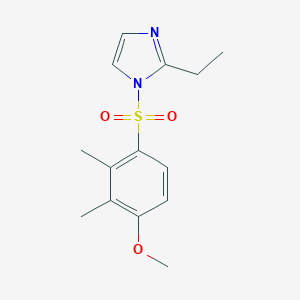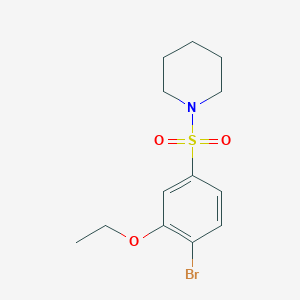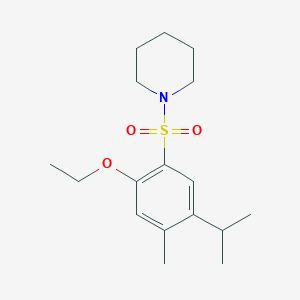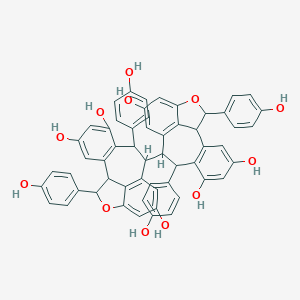![molecular formula C14H20ClNO3S B230930 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine, also known as CMPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine is not fully understood. However, studies have suggested that 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has also been shown to have other biochemical and physiological effects. For example, 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to have potent anti-cancer properties, making it a promising candidate for further research. However, one limitation of using 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine. One potential direction is to further investigate its mechanism of action and identify specific molecular targets that it interacts with. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammation and autoimmune disorders. Additionally, researchers may investigate ways to optimize 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine's pharmacokinetic properties to improve its efficacy as a therapeutic agent.
Conclusion
In conclusion, 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its anti-cancer properties, as well as its potential anti-inflammatory effects, make it a promising candidate for further research. While there are still unanswered questions regarding its mechanism of action and limitations in lab experiments, 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine holds great potential for the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C14H20ClNO3S |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-2-ethylpiperidine |
InChI |
InChI=1S/C14H20ClNO3S/c1-3-11-6-4-5-9-16(11)20(17,18)12-7-8-13(15)14(10-12)19-2/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
SHXFWTOVMBKNEM-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Kanonische SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






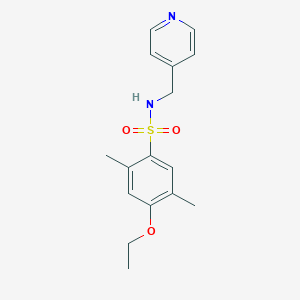
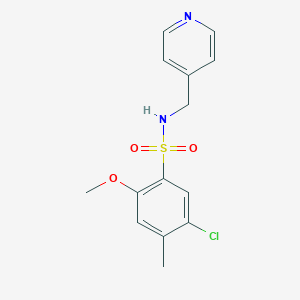

![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)


